molecular formula C10H10ClNO2 B092876 4'-(Chloroacetyl)acetanilide CAS No. 140-49-8

4'-(Chloroacetyl)acetanilide

Cat. No.: B092876
CAS No.: 140-49-8
M. Wt: 211.64 g/mol
InChI Key: VMMDOCYDNRLESP-UHFFFAOYSA-N
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Description

4’-(Chloroacetyl)acetanilide is an organic compound classified as an α-chloroketone. It is derived from acetanilide, where the para-position is substituted by a chloroacetyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-(Chloroacetyl)acetanilide can be synthesized through the chloroacetylation of acetanilide. One common method involves the reaction of acetanilide with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the synthesis of 4’-(Chloroacetyl)acetanilide often employs large-scale reactors with precise control over reaction parameters. The use of acid chlorides and anhydrides is common, and the process may involve continuous monitoring and adjustment of reaction conditions to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4’-(Chloroacetyl)acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-(Chloroacetyl)acetanilide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4’-(Chloroacetyl)acetanilide involves its interaction with nucleophilic sites in target molecules. The chloroacetyl group is highly reactive, allowing it to form covalent bonds with amino, hydroxyl, or thiol groups in biological molecules. This reactivity underlies its potential effects in biological systems and its utility in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 4’-(Chloroacetyl)acetanilide is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications where such reactivity is desired .

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]acetamide
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InChI

InChI=1S/C10H10ClNO2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13)
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InChI Key

VMMDOCYDNRLESP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CCl
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Molecular Formula

C10H10ClNO2
Record name 4'-(CHLOROACETYL)ACETANILIDE
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DSSTOX Substance ID

DTXSID4020294
Record name 4'-(Chloroacetyl)acetanilide
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Molecular Weight

211.64 g/mol
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Physical Description

4'-(chloroacetyl)acetanilide appears as odorless yellow-orange solid or brown powder. (NTP, 1992), Yellow-orange or brown odorless solid; [CAMEO] Beige powder; [Aldrich MSDS]
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Boiling Point

Decomposes (NTP, 1992)
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Flash Point

230 °F (NTP, 1992), 110 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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Density

1.348 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

less than 0.011 mmHg at 68 °F (NTP, 1992)
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CAS No.

140-49-8
Record name 4'-(CHLOROACETYL)ACETANILIDE
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Record name N-[4-(2-Chloroacetyl)phenyl]acetamide
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Melting Point

410.7 to 414.3 °F (NTP, 1992)
Record name 4'-(CHLOROACETYL)ACETANILIDE
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Synthesis routes and methods

Procedure details

23.5 mmol of chloroacetyl chloride and, in portions, 18.1 mmol of acetanilide, are added slowly, under an argon atmosphere, to 108 mmol of aluminium chloride in 90 ml of 1,2-dichloroethane. The reaction mixture is heated at 60° C. for 2 hours and then cooled with an ice bath. After slow hydrolysis using ice, and filtration, the precipitate obtained is washed with ethyl ether and dried. The expected product so obtained is used in the following without being purified.
Quantity
23.5 mmol
Type
reactant
Reaction Step One
Quantity
18.1 mmol
Type
reactant
Reaction Step One
Quantity
108 mmol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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